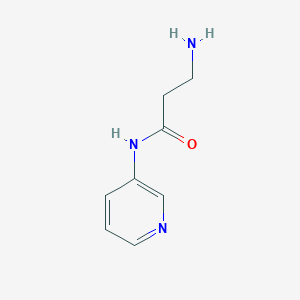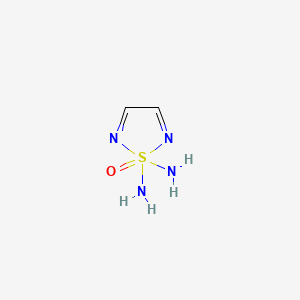
1-Oxo-1,2,5-thiadiazole-1,1-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1,2,5-thiadiazole-1,1-diamine is a heterocyclic compound that belongs to the thiadiazole family Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxo-1,2,5-thiadiazole-1,1-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with carbon disulfide followed by oxidation can yield the desired thiadiazole compound . Another method involves the use of thiosemicarbazides and appropriate oxidizing agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxo-1,2,5-thiadiazole-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring into different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Aplicaciones Científicas De Investigación
1-Oxo-1,2,5-thiadiazole-1,1-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of advanced materials, including sensors and catalysts.
Biological Research: The compound’s interactions with biological molecules are explored for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-Oxo-1,2,5-thiadiazole-1,1-diamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death . In anticancer research, it may interfere with cellular pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
1,2,4-Thiadiazole: Another thiadiazole isomer with different positioning of nitrogen and sulfur atoms.
1,3,4-Thiadiazole: Known for its applications in medicinal chemistry and materials science.
Uniqueness: 1-Oxo-1,2,5-thiadiazole-1,1-diamine is unique due to its specific ring structure and the presence of an oxo group, which imparts distinct chemical properties and reactivity compared to other thiadiazole isomers .
Propiedades
Fórmula molecular |
C2H6N4OS |
|---|---|
Peso molecular |
134.16 g/mol |
Nombre IUPAC |
1-oxo-1,2,5-thiadiazole-1,1-diamine |
InChI |
InChI=1S/C2H6N4OS/c3-8(4,7)5-1-2-6-8/h1-2H,(H4,3,4,7) |
Clave InChI |
JZRPDSMLNIBVIW-UHFFFAOYSA-N |
SMILES canónico |
C1=NS(=O)(N=C1)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


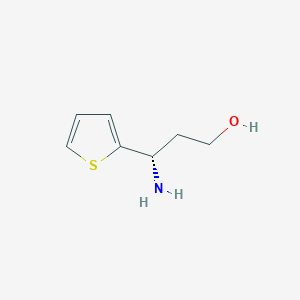
![6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061037.png)

![[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate](/img/structure/B15061043.png)

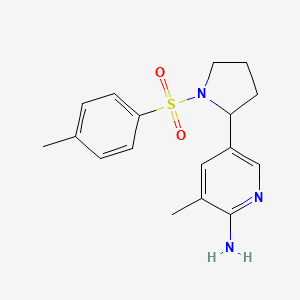
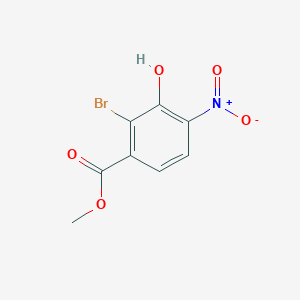
![3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B15061067.png)
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
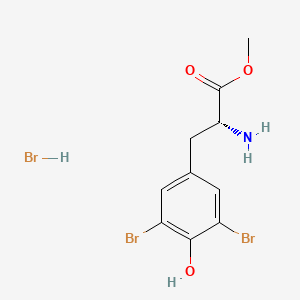
![4-(3-Bromo-benzylidene)-2-methyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B15061077.png)
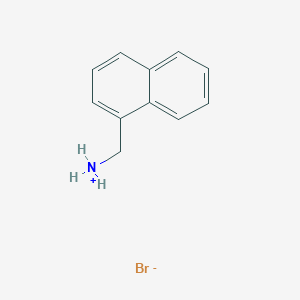
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)
